Home > Products > Screening Compounds P91450 > trifucosyl-Lewis-b antigen
trifucosyl-Lewis-b antigen - 139568-87-9

trifucosyl-Lewis-b antigen

Catalog Number: EVT-1520426
CAS Number: 139568-87-9
Molecular Formula: C9H13BO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Trifucosyl-Lewis-b antigen is a complex carbohydrate structure that belongs to the Lewis blood group system, which is characterized by the presence of specific oligosaccharides on the surface of cells. This antigen is particularly significant in the context of blood transfusions and organ transplantation, as it can influence immunological responses and compatibility. The Lewis antigen system is primarily governed by two genes: the fucosyltransferase 3 gene (FUT3) and the secretor gene (FUT2), located on chromosome 19. These genes encode enzymes that modify precursor oligosaccharides to produce various Lewis antigens, including Lewis-a and Lewis-b, with trifucosyl-Lewis-b being a more complex variant that includes multiple fucose residues .

Source and Classification

Trifucosyl-Lewis-b antigen is derived from the enzymatic modification of type I oligosaccharide precursors through the action of fucosyltransferases. It can be classified as a type of carbohydrate antigen within the broader category of glycoproteins. Its presence is noted in various tissues and bodily fluids, reflecting its role in cell-cell interactions and immune responses .

Synthesis Analysis

Methods

The synthesis of trifucosyl-Lewis-b antigen involves several key steps:

  1. Enzymatic Modification: The precursor oligosaccharide undergoes fucosylation facilitated by the enzymes encoded by FUT3 and FUT2.
  2. Substrate Specificity: The FUT3 enzyme adds fucose residues to the type I precursor, resulting in the formation of Lewis-a antigen, which can then be further modified by FUT2 to produce Lewis-b.
  3. Complex Formation: The trifucosylated form is generated through additional fucosylation steps, incorporating multiple fucose units into the structure.

Technical Details

The synthesis typically requires controlled conditions to ensure specificity and yield:

  • Reaction Conditions: Optimal pH and temperature must be maintained for the enzymes to function effectively.
  • Substrate Availability: Sufficient quantities of type I precursors are necessary for efficient enzymatic action.
Molecular Structure Analysis

Structure

The molecular structure of trifucosyl-Lewis-b antigen consists of a core oligosaccharide modified with three fucose residues. This structure can be represented as:

Trifucosyl Lewis b=Fuc1Gal1GlcNAc1Fuc2Gal2Fuc3\text{Trifucosyl Lewis b}=\text{Fuc}_1-\text{Gal}_1-\text{GlcNAc}_1-\text{Fuc}_2-\text{Gal}_2-\text{Fuc}_3

Data

Detailed structural analysis using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry has revealed its precise configuration, confirming its trifucosylated nature.

Chemical Reactions Analysis

Reactions

Trifucosyl-Lewis-b participates in various biochemical reactions:

  • Enzymatic Reactions: It acts as a substrate for specific lectins and antibodies, which can recognize and bind to its unique structural motifs.
  • Immune Interactions: The antigen can elicit immune responses, particularly in individuals lacking this antigen, leading to the production of anti-Lewis antibodies.

Technical Details

The reactivity of trifucosyl-Lewis-b with antibodies can be quantitatively assessed using enzyme-linked immunosorbent assay techniques, providing insights into its immunogenicity.

Mechanism of Action

Process

The mechanism by which trifucosyl-Lewis-b exerts its biological effects involves:

  1. Cell Adhesion: It facilitates cell-cell interactions via binding to specific receptors on immune cells.
  2. Immune Modulation: The presence or absence of this antigen can influence immune cell activation and cytokine production.

Data

Studies have shown that individuals with different Lewis phenotypes may exhibit varying immune responses due to the presence of trifucosyl-Lewis-b, impacting susceptibility to infections and autoimmune diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Trifucosyl-Lewis-b is soluble in aqueous solutions, making it bioavailable for interaction with cellular receptors.
  • Stability: It exhibits stability under physiological conditions but may degrade with extreme pH or temperature changes.

Chemical Properties

  • Molecular Weight: The molecular weight typically ranges between 500-1000 Da depending on the exact composition.
  • Reactivity: It shows reactivity towards specific lectins that can be utilized for detection purposes.
Applications

Scientific Uses

Trifucosyl-Lewis-b antigen has several important applications in scientific research:

  • Blood Group Typing: It plays a critical role in determining blood group compatibility during transfusions.
  • Cancer Research: Its expression patterns are studied in various cancers, as altered expression may correlate with tumor progression.
  • Vaccine Development: Understanding its immunogenic properties aids in designing vaccines that can elicit targeted immune responses against pathogens expressing similar antigens.
Structural Characterization of Trifucosyl-Lewis-b Antigen

Chemical Composition and Glycosphingolipid Backbone Architecture

Trifucosyl-Lewis-b antigen (triF-Leb), formally designated as III⁴V⁴VI²Fuc₃Lc₆, is a complex glycosphingolipid characterized by a triply fucosylated type-1 carbohydrate core. Its architectural foundation consists of a lacto-N-hexaosylceramide (Lc₆) backbone, a linear poly-N-acetyllactosamine chain with the base structure Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ1-1'Cer (where Cer denotes ceramide) [1] [4]. The defining structural feature of triF-Leb is the attachment of three α-L-fucose residues at specific positions:

  • Fucose α1-2 linked to the terminal galactose
  • Fucose α1-4 linked to the subterminal N-acetylglucosamine (GlcNAc)
  • An additional fucose α1-3 linked to an internal N-acetylglucosamine residue within the extended core chain [1] [10]

This configuration results in the complete antigenic determinant: Galα1-3(Fucα1-2)Galβ1-3[Fucα1-4(Fucα1-3)]GlcNAcβ1-3Galβ1-4Glcβ1-1'Cer [1] [7]. Unlike simpler Lewis isoforms, triF-Leb contains a repetitive type-1 chain extension (Galβ1-3GlcNAc repeats), providing the scaffold for the third fucosyl modification. The ceramide lipid anchor typically consists of sphingosine amide-linked to a C16–C24 fatty acid, facilitating membrane integration in cellular environments [4] [7]. This antigen was first isolated in biologically significant quantities from human colonic adenocarcinoma cells (Colo205 line), where aberrant glycosylation pathways favor its synthesis [1].

Table 1: Structural Components of Trifucosyl-Lewis-b Antigen

Structural ElementChemical CharacteristicsBiological Role
Carbohydrate CoreLacto-N-hexaosylceramide (Lc₆) with repetitive type-1 chainsProvides scaffold for fucosylation
Fucose ResiduesThree α-linked fucoses at positions: α1-2 (terminal Gal), α1-4 (subterminal GlcNAc), α1-3 (internal GlcNAc)Creates conformational epitope for antibody/lectin recognition
Ceramide MoietySphingosine base + C16–C24 fatty acidMembrane anchoring and stabilization
Biosynthetic OriginSynthesized by epithelial cells (e.g., gastrointestinal tract), absorbed onto cell membranesCell adhesion and signaling

NMR Spectroscopy and Mass Spectrometry-Based Structural Elucidation

The structural determination of triF-Leb relied on an integrated analytical approach employing high-resolution nuclear magnetic resonance (NMR) spectroscopy and positive-ion fast-atom-bombardment mass spectrometry (FAB-MS) with collision-induced dissociation (CID). Purification was achieved through sequential HPLC and preparative high-performance thin-layer chromatography (HPTLC) to isolate the antigen from complex lipid extracts of Colo205 cells [1] [10].

NMR spectroscopy provided definitive evidence for anomeric configurations and linkage positions through characteristic proton chemical shifts:

  • The α-anomeric protons of fucose residues exhibited distinct resonances between δ 5.0–5.3 ppm
  • The β-configurations of galactose and glucosamine units were confirmed by J1,2 coupling constants of 7–8 Hz
  • Nuclear Overhauser effects (NOEs) between Fuc H-1 and Gal H-2 confirmed the α1-2 linkage, while NOEs between Fuc H-1 and GlcNAc H-4 verified the α1-4 bond [1]

FAB-MS/CID analysis delivered complementary molecular weight and fragmentation data:

  • The molecular ion [M+H]+ was observed at m/z 2203.8, consistent with the theoretical mass of C94H157N3O43
  • Key fragment ions included m/z 1795.6 (loss of terminal Fuc-Gal), m/z 1405.2 (loss of Fuc-Gal + Fuc), and m/z 827.4 (trifucosylated hexasaccharide core)
  • B/Y-type glycosidic cleavages confirmed the sequence, while cross-ring fragments established branching patterns [1] [10]

Additional validation via methylation analysis identified partially methylated alditol acetates, revealing 3,4-di-O-methylfucose (indicating fucose linked at C-1 and substituted at O-3 or O-4) and 4,6-di-O-methylglucosamine (confirming GlcNAc branched at O-3 and O-4) [1]. This multi-technique approach unambiguously established the novel architecture of triF-Leb, distinguishing it from previously characterized Lewis antigens.

Table 2: Key Analytical Signatures of Trifucosyl-Lewis-b Antigen

Analytical TechniqueDiagnostic FeaturesStructural Information
¹H-NMR Spectroscopyδ 5.22 ppm (Fuc α1-2 H-1); δ 5.15 ppm (Fuc α1-4 H-1); δ 5.08 ppm (Fuc α1-3 H-1); δ 4.28 ppm (Galβ H-1)Anomeric configurations and linkage positions
FAB-MS (Positive Ion)[M+H]+ at m/z 2203.8; Fragments: m/z 1795.6 (loss Fuc-Gal), 1405.2 (loss Fuc-Gal + Fuc), 827.4 (Fuc3Hex3HexNAc1)Molecular weight and glycosidic sequence
Methylation Analysis3,4-di-O-MeFuc; 4,6-di-O-MeGlcNAc; 2,3,6-tri-O-MeGalBranching points and substitution patterns

Comparative Analysis with Monofucosylated and Difucosylated Lewis Isoforms

TriF-Leb exhibits distinct structural and functional properties when compared to its mono- and difucosylated Lewis counterparts. These differences arise from fucosylation density, branching complexity, and resulting three-dimensional epitope presentation:

  • Fucosylation Patterns:
  • Monofucosylated isoforms like Lewisa (Lea: Galβ1-3[Fucα1-4]GlcNAc) contain a single fucose residue, creating a terminal epitope recognized by antibodies like SPM194 [9].
  • Difucosylated Lewisb (Leb: Fucα1-2Galβ1-3[Fucα1-4]GlcNAc) and Lewisy (Ley: Fucα1-2Galβ1-4[Fucα1-3]GlcNAc) possess two fucoses, forming compact conformational epitopes [4] [5] [6].
  • TriF-Leb incorporates a third fucose (α1-3) on an internal GlcNAc within an extended type-1 chain, creating a dendritic fucose cluster that enhances lectin binding avidity [1] [7].

  • Biosynthetic Pathways:Synthesis requires the action of α1,3/4-fucosyltransferase (FUT3), which sequentially adds fucose residues. While Leb synthesis requires FUT3 and α1,2-fucosyltransferase (FUT2), triF-Leb necessitates repetitive action of FUT3 on extended type-1 chains:

  • Step 1: FUT2 adds Fucα1-2 to terminal Gal
  • Step 2: FUT3 adds Fucα1-4 to GlcNAc (forming Leb core)
  • Step 3: FUT3 adds Fucα1-3 to internal GlcNAc in the poly-N-acetyllactosamine extension [4] [6] [10]

  • Biochemical Properties:

  • Epitope Accessibility: The clustered fucose residues in triF-Leb create a larger surface area for lectin/antibody engagement compared to Lea or Leb. Monoclonal antibodies (e.g., clones targeting Leb) show reduced affinity for triF-Leb due to steric hindrance from the third fucose [9].
  • Tumor Association: Unlike Leb pentaose (abundant in normal mucosa), triF-Leb is minimally expressed in healthy tissues but significantly upregulated in adenocarcinomas (e.g., colon, pancreas). This overexpression correlates with enhanced E-selectin binding, facilitating metastasis [1] [4] [7].
  • Sialylated Variants: Inflammatory and cancer microenvironments convert triF-Leb to sialyl-trifucosyl-Lewisa via sialyltransferases, creating a high-affinity ligand for E-selectin on endothelial cells—a property absent in monofucosylated isoforms [4] [6].

Table 3: Comparative Structural and Functional Features of Lewis Antigens

AntigenRepresentative StructureFucose ResiduesTissue DistributionTumor Association
Lewisa (Lea)Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc1Normal epithelial cells (intestine)Moderate (gastric cancer)
Lewisb (Leb)Fucα1-2Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc2Secretory epithelia, RBCs (adsorbed)Low (colorectal cancer)
Blood Group A LebGalNAcα1-3(Fucα1-2)Galβ1-3(Fucα1-4)GlcNAc2A-type secretorsModerate (gastric cancer)
Trifucosyl-LewisbGalα1-3(Fucα1-2)Galβ1-3[Fucα1-4(Fucα1-3)]GlcNAcβ1-3GlcNAcβ...3Minimal in normal tissue; adsorbed to cancer membranesHigh (colon adenocarcinoma, pancreatic cancer)

This comparative analysis underscores how fucosylation multiplicity and chain extension in triF-Leb generate unique biochemical properties with significant implications for cancer cell adhesion and metastasis. The antigen's distinctive architecture positions it as a compelling target for tumor-specific diagnostics and therapeutics [1] [7] [9].

Properties

CAS Number

139568-87-9

Product Name

trifucosyl-Lewis-b antigen

Molecular Formula

C9H13BO2

Synonyms

trifucosyl-Lewis-b antigen

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.